

Compound of Interest

Compound Name: **Ethyl 2-amino-2-methylpropanoate**
Cat. No.: **B073305**

Ethyl 2-amino-2-methylpropanoate, also known as the ethyl ester of α -aminoisobutyric acid (Aib), is a non-proteinogenic α,α -disubstituted amino ac

This technical guide provides a comprehensive, multi-faceted spectroscopic characterization of **Ethyl 2-amino-2-methylpropanoate**. We will leverag

Molecular Structure of Ethyl 2-amino-2-methylpropanoate

```
graph "Molecular_Structure" {
    layout=neato;
    node [shape=plaintext, fontsize=12];
    edge [fontsize=10];

}
```

Caption: Workflow for FTIR analysis of a liquid sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Str**Expertise & Rationale: Probing the Nuclear Environment**

NMR spectroscopy provides the most detailed structural information, revealing the connectivity of atoms through

Experimental Protocol: ^1H and ^{13}C NMR

- Sample Preparation: Accurately weigh ~5 mg of **Ethyl 2-amino-2-methylpropanoate** for ^1H NMR (~20-30 mg for ^{13}C NMR).
- Solvent Selection: Choose a suitable solvent (e.g., CDCl_3 or $\text{DMSO}-\text{d}_6$) that minimizes interference with the sample signals.
- Pulse Sequence: Use a standard ^1H NMR sequence (e.g., $\text{90}^\circ - \text{t} - \text{90}^\circ - \text{t}$) with appropriate delays and acquisition parameters.
- ^{13}C NMR: Use a standard ^{13}C NMR sequence (e.g., $\text{90}^\circ - \text{t} - \text{90}^\circ - \text{t}$) with appropriate delays and acquisition parameters.

Dissolution: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl_3) containing 0.03% v/v Tetramethylsilane (TMS) internal standard.

-
- Filtration & Transfer: Filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into the NMR tube.
-
- Acquisition: Place the NMR tube in the spectrometer. Acquire the ^1H spectrum, followed by the broadband proton decoupled ^13C spectrum.

Data Presentation & Analysis: ^1H NMR Spectrum

The ^1H NMR spectrum confirms the number of chemically distinct protons, their relative numbers (integration), and their chemical environments (multiplicity).

Table 2: ^1H NMR Spectral Data for **Ethyl 2-amino-2-methylpropanoate** (in CDCl_3)

Chemical Shift (δ , ppm)	Integration	Multiplicity	Assignment	Justification
~4.15	2H	Quartet (q)	$-\text{O}-\text{CH}_2-\text{CH}_3$	Adjacent to an electronegative oxygen and a CH_3 group ($n=3$, $n+1=4$).
~1.60	2H	Singlet (s, broad)	$-\text{NH}_2$	Labile amine protons; often a broad singlet.
~1.45	6H	Singlet (s)	$-\text{C}(\text{CH}_3)_2-$	Six equivalent protons with no adjacent proton neighbors.
~1.25	3H	Triplet (t)	$-\text{O}-\text{CH}_2-\text{CH}_3$	Adjacent to a CH_2 group ($n=2$, $n+1=3$).

Authoritative Interpretation:

- Chemical Shift: The methylene protons ($-\text{O}-\text{CH}_2-$) are the most deshielded aliphatic protons due to their direct interaction with the electronegative oxygen atom.
- Integration: The relative peak areas of 2:2:6:3 perfectly match the number of protons in the ethyl methylene group (2H), the amine group (2H), the methyl group (6H), and the methyl group on the carbonyl carbon (3H).

- Splitting (Spin-Spin Coupling): The classic ethyl group pattern is observed: a quartet for the CH₂ group (sp³)

Data Presentation & Analysis: ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum reveals all unique carbon environments in the molecule.

Table 3: ¹³C NMR Spectral Data for **Ethyl 2-amino-2-methylpropanoate** (in CDCl₃)

Chemical Shift (δ , ppm)	Carbon Assignment	Justification
~177	C=O	Ester carbonyl carbon, highly deshielded by the double-bonded oxygen.
~60	-O-CH ₂ -	Methylene carbon attached to the electronegative oxygen.
~55	-C(CH ₃) ₂ -	Quaternary α -carbon attached to nitrogen.
~25	-C(CH ₃) ₂ -	Two equivalent methyl carbons.
~14	-CH ₂ -CH ₃	Terminal methyl carbon of the ethyl group.

Authoritative Interpretation:

The spectrum shows five distinct signals, corresponding to the five unique carbon environments. The chemical structure of the compound is as follows:

Visualization: NMR Analysis Workflow

Caption: Integrated workflow for NMR data acquisition and structural elucidation.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Expertise & Rationale: Weighing the Molecules and Their Pieces

Mass spectrometry is the definitive technique for determining the molecular weight of a compound. The choice of ionization method depends on the nature of the sample. For organic compounds, Electron Ionization (EI) is a common choice.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

•

Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe or a nebulizer.

- Ionization: Bombard the gaseous sample molecules with a beam of high-energy electrons (typically 70 eV). This creates a stream of ions (M⁺•).
- Fragmentation: The high internal energy of the M⁺• causes it to fragment into smaller, characteristic ions.
- Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).
- Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate a mass spectrum.

Data Presentation & Analysis

The mass spectrum provides the molecular weight and a fragmentation pattern used for structural validation.

- Molecular Ion (M⁺•): The molecular weight of C₆H₁₃NO₂ is 131.17. The mass spectrum will show a molecular ion peak at m/z 131.

Table 4: Major Fragment Ions in the EI Mass Spectrum of **Ethyl 2-amino-2-methylpropanoate**

m/z	Proposed Fragment Ion	Formula of Lost Neutral	Comments
116	[M - CH ₃] ⁺	•CH ₃	Loss of a methyl radical.
88	[M - C ₂ H ₅ O•] ⁺ or [M - C ₃ H ₇] ⁺	•OC ₂ H ₅ or •C ₃ H ₇	Loss of an ethoxy radical or cleavage of the isopropyl ester.
74	[H ₂ N=C(CH ₃) ₂] ⁺	C ₃ H ₅ O•	α-cleavage with loss of the •COOEt radical. A very stable, resonance-stabilized radical.
58	[M - COOC ₂ H ₅] ⁺	•COOC ₂ H ₅	Loss of the entire ethyl ester group as a radical.
44	[CH ₃ -CH=NH ₂] ⁺	C ₄ H ₇ O•	Rearrangement and cleavage.

Authoritative Interpretation:

The fragmentation is dominated by cleavages alpha (α) to the heteroatoms (nitrogen and oxygen), which is a characteristic of amine and ester compounds.

•

The most significant fragmentation is the α -cleavage adjacent to the nitrogen atom, leading to the loss of the ethyl group.

•

Another key fragmentation is the loss of the ethoxy radical ($\bullet\text{OCH}_2\text{CH}_3$) from the ester, resulting in an acyl radical intermediate.

Visualization: Proposed EI-MS Fragmentation Pathway

Caption: Primary fragmentation pathways for **Ethyl 2-amino-2-methylpropanoate** in EI-MS.

Integrated Spectroscopic Analysis: A Cohesive Structural Verdict

The true power of spectroscopic characterization lies in the synthesis of data from multiple, orthogonal techniques.

- IR spectroscopy confirmed the presence of the required functional groups: a primary amine ($-\text{NH}_2$), an ester ($-\text{COOCH}_3$), and a methyl group ($-\text{CH}_3$).
- ^1H and ^{13}C NMR spectroscopy went further, assembling these functional groups into a precise molecular framework.
- Mass spectrometry provided the final validation, confirming the molecular weight of 131 g/mol, which is consistent with the proposed structure.

This integrated approach forms a self-validating system. The structure proposed from the detailed NMR data is confirmed by the mass spectrum.

References

- ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. ACD/Labs.
- Srivastava, V. (2024). Making Molecules Fly: Ionization Methods in Mass Spec. Bitesize Bio.
- LibreTexts. (2023). 2.3: Ionization Techniques. Chemistry LibreTexts.
- National Center for Biotechnology Information. (n.d.). **Ethyl 2-amino-2-methylpropanoate hydrochloride**. PubChem.
- University of Alberta. (n.d.). Sample Preparation. University of Alberta Faculty of Science.

- Human Metabolome Database. (2021). Showing metabocard for Ethyl 2-methylpropanoate (HMDB0031248). HMDB.
- Science.gov. (n.d.). alpha-aminoisobutyric acid aib: Topics. Science.gov.
- Xie, M., Liu, Y., Zhang, X., & Long, M. (2000). [Influence of solvents on IR spectrum of aromatic amines]. (2000).
- Organamation. (n.d.). NMR Sample Preparation: The Complete Guide. Organamation.
- NMR-Bio. (2024). NMR sample preparation guidelines. NMR-Bio.
- ResearchGate. (2000). Influence of Solvents on IR Spectrum of Aromatic Amines. Request PDF.
- ResearchGate. (n.d.). The MS and MS 2 spectra (a, b) and proposed fragmentation pathway (c).... ResearchGate
- Human Metabolome Database. (2021). 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0031248). HMDB.
- National Center for Biotechnology Information. (n.d.). Aminoisobutyric acid. PubChem.
- University of Wisconsin-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBe. UW-Madison
- University of Colorado Boulder. (n.d.). NMR Chemical Shifts. Department of Chemistry.
- ResearchGate. (n.d.). Figure 2: Fragmentation patterns proposed for 1 On the basis of above.... ResearchGate
- Bioregistry. (n.d.). Spectral Database for Organic Compounds. Bioregistry.
- LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.
- National Center for Biotechnology Information. (n.d.). CID 153428588 | C6H12N02+. PubChem.
- LibreTexts. (2024). 24.10: Spectroscopy of Amines. Chemistry LibreTexts.
- National Institute of Standards and Technology. (n.d.). α -Aminoisobutanoic acid. NIST Chemistry WebBook.

- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. Department of Chemistry.
- precisionFDA. (n.d.). **ETHYL 2-AMINO-2-METHYLPROPANOATE**. precisionFDA.
- Bruker. (n.d.). Advanced NMR: Metabolite ID by NMR. Bruker.
- University of Colorado Boulder. (n.d.). Table of Characteristic Proton NMR Shifts. Department of Chemistry.
- National Center for Biotechnology Information. (2020). mineMS2: annotation of spectral libraries with exact mass spectra. Nucleic Acids Research.
- Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online.
- Doc Brown's Chemistry. (n.d.). Introductory note on the ^{13}C NMR spectrum of methyl propanoate. Doc Brown's Chemistry.
- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Department of Chemistry.
- Doc Brown's Chemistry. (n.d.). mass spectrum of 2-methylpropanoic acid. Doc Brown's Chemistry.
- National Center for Biotechnology Information. (2019). Revisiting Fragmentation Reactions of Protonated α -Amino Acids. Nucleic Acids Research.
- AZoM. (n.d.). Using Proton NMR Spectroscopy for the Identification of the Isomers of Ethyl Acetate, Butyric Acid, and Valeric Acid. AZoM.
- National Center for Biotechnology Information. (n.d.). **Methyl 2-amino-2-methylpropanoate**. PubChem.
- precisionFDA. (n.d.). **ETHYL 2-AMINO-2-METHYLPROPANOATE HYDROCHLORIDE**. precisionFDA.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. alpha-aminoisobutyric acid aib: Topics by Science.gov [science.gov]

- 2. chemimpex.com [chemimpex.com]
- 3. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 4. Sample Preparation [nmr.chem.ualberta.ca]
- 5. ¹³C nmr spectrum of methyl propanoate C4H8O2 CH₃CH₂COOCH₃ analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Introduction: Unveiling the Molecular Signature of a Unique Amino Acid Ester]. BenchChem, [2026]. [Online PI

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.